N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-chlorophenyl)acetamide
Overview
Description
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a triazolo-pyridazine ring system, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-chlorophenyl)acetamide typically involves the following steps:
Formation of the Triazolo-Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Phenyl Acetamide: The triazolo-pyridazine intermediate is then coupled with 2-chlorophenyl acetamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions could target the triazolo-pyridazine ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the triazolo-pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the triazolo-pyridazine ring system.
Medicine: Potential use as a pharmaceutical agent due to its predicted biological activities.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-chlorophenyl)acetamide would depend on its specific biological target. Generally, compounds with a triazolo-pyridazine ring system can interact with various enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1,2,4-triazol-3-yl)phenyl)-2-(2-chlorophenyl)acetamide
- N-(4-(1,2,4-triazol-5-yl)phenyl)-2-(2-chlorophenyl)acetamide
Uniqueness
The uniqueness of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-chlorophenyl)acetamide lies in its specific triazolo-pyridazine ring system, which may confer distinct biological activities compared to other triazole or pyridazine derivatives. This could make it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-16-4-2-1-3-14(16)11-19(26)22-15-7-5-13(6-8-15)17-9-10-18-23-21-12-25(18)24-17/h1-10,12H,11H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBCRDPGKNJHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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